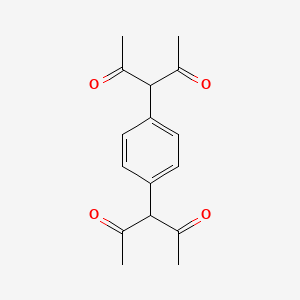
3,3'-(1,4-Phenylene)bis(pentane-2,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is an organic compound characterized by the presence of two pentane-2,4-dione groups connected via a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) typically involves the reaction of 1,4-dibromobenzene with pentane-2,4-dione in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted phenylene derivatives .
Scientific Research Applications
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its diketone groups can undergo keto-enol tautomerism, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bis(pentane-2,4-dione): Similar structure but lacks the phenylene bridge.
1,4-Bis(benzoylcarbonyl)benzene: Contains a phenylene bridge but with different substituents.
4,4’-(1,3-Phenylenedioxy)dianiline: Similar phenylene bridge but with different functional groups.
Uniqueness
3,3’-(1,4-Phenylene)bis(pentane-2,4-dione) is unique due to its combination of diketone groups and a phenylene bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[4-(2,4-dioxopentan-3-yl)phenyl]pentane-2,4-dione |
InChI |
InChI=1S/C16H18O4/c1-9(17)15(10(2)18)13-5-7-14(8-6-13)16(11(3)19)12(4)20/h5-8,15-16H,1-4H3 |
InChI Key |
DXDMMVOALJKTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)C(C(=O)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















